Benzene, (1-methyldecyl)-

Vue d'ensemble

Description

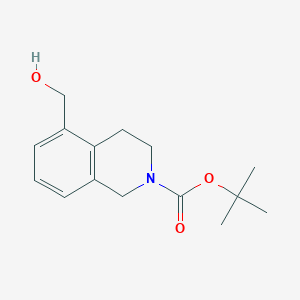

“Benzene, (1-methyldecyl)-” is a member of benzenes . It has a molecular formula of C17H28 and a molecular weight of 232.4 . It is also known as "Undecane, 2-phenyl-" .

Molecular Structure Analysis

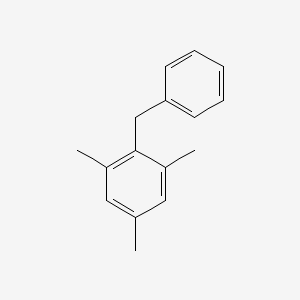

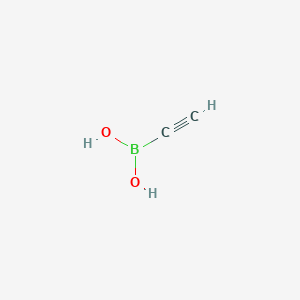

The molecular structure of “Benzene, (1-methyldecyl)-” consists of a benzene ring attached to a 1-methyldecyl chain . The IUPAC Standard InChI isInChI=1S/C17H28/c1-3-4-5-6-7-8-10-13-16 (2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 . Physical And Chemical Properties Analysis

“Benzene, (1-methyldecyl)-” has a melting point of 35 °C and a boiling point of 167-171 °C (Press: 12 Torr). Its density is 0.8622 g/cm3 (Temp: 21 °C) and it has a LogP value of 7.630 .Applications De Recherche Scientifique

Benzene-Induced Effects and Epigenetic Modifications

Benzene is a known hematotoxic carcinogen, potentially leading to leukemia through DNA damage and repair capacity disorders. A study demonstrated the involvement of methylation of the PARP-1 promoter in regulating the benzene-induced decrease of PARP-1 mRNA expression, highlighting the impact of epigenetic modifications in leukemogenesis caused by benzene (Gao et al., 2010).

Chemical Reactions and Mechanisms

Benzene derivatives undergo various chemical reactions. For example, methylenecyclopropanes react with phenylsulfenyl chloride to yield benzene derivatives, demonstrating the versatility of benzene in chemical synthesis (Liu & Shi, 2004).

Novel Benzene Derivatives

Research on benzene derivatives has led to the creation of novel compounds like hybrid organic/inorganic benzene. This research contributes significantly to fields ranging from materials science to biomedical applications (Marwitz et al., 2009).

Combustion and Pyrolysis Studies

Studies on methylcyclohexane, a benzene derivative, have been crucial in understanding the combustion chemistry of cycloalkanes, aiding in the development of kinetic models for practical fuels (Wang et al., 2014).

Carcinogenicity and Occupational Hazards

Benzene and its derivatives have been classified as Group-1 carcinogens, with sufficient evidence linking them to various cancers. This classification has significant implications for occupational safety and public health (Baan et al., 2009).

Synthesis Optimization and Applications

Optimization studies for the synthesis of benzene derivatives like 1,3-Bis(isocyanatomethyl)benzene highlight their importance in various industries, including automotive and construction (Jianxun et al., 2018).

DNA Methylation Changes and Carcinogenesis

Exposure to benzene metabolites like hydroquinone and 1,4-benzoquinone can disrupt global DNA methylation, potentially contributing to carcinogenesis. This highlights the importance of understanding the epigenetic mechanisms of benzene's toxicity (Hu et al., 2014).

Fluorescent and Photostable Benzene Derivatives

The development of benzene-based green fluorophores has applications in imaging and luminescent materials. These compounds demonstrate properties like high emission, photostability, and water solubility, expanding the utility of benzene derivatives in scientific research (Beppu et al., 2015).

Liquid Extraction Applications

Ionic liquids have been explored for the extraction of benzene from aliphatic hydrocarbons, demonstrating the potential of benzene derivatives in separation processes and industrial applications (Requejo et al., 2015).

Catalytic Properties

Studies on the catalytic properties of benzene in reactions like hydrogenation provide insights into its applications in industrial catalysis (Bond et al., 1988).

In Situ Biodegradation Monitoring

Research on the metabolism of hydrocarbons by anaerobic bacteria has led to methods for detecting in situ biodegradation of petroleum-related pollutants, where benzene derivatives serve as key biomarkers (Young & Phelps, 2004).

Methylation and Kinetic Studies

Investigations into the methylation of benzene by methanol over zeolite catalysts contribute to our understanding of the reaction rates and mechanisms, important for chemical processing industries (Mynsbrugge et al., 2012).

Supramolecular Chemistry Applications

Benzene derivatives like benzene-1,3,5-tricarboxamide have become integral in supramolecular chemistry, finding applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).

Hydroalkylation Processes

Research on the hydroalkylation of aromatic compounds such as benzene and toluene has provided valuable insights for the chemical industry, especially in the production of aromatic substituted alicyclic compounds (Louvar & Francoy, 1970).

Methylmercury Isolation Methods

Methods for isolating methylmercury from biological tissues using benzene as a solvent highlight the role of benzene derivatives in analytical chemistry and environmental studies (Zelenko & Kosta, 1973).

Safety And Hazards

“Benzene, (1-methyldecyl)-” may be highly flammable and could be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, genetic defects, cancer, and damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name |

undecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBCRBYDBNEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874981 | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00155 [mmHg] | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Benzene, (1-methyldecyl)- | |

CAS RN |

4536-88-3 | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)